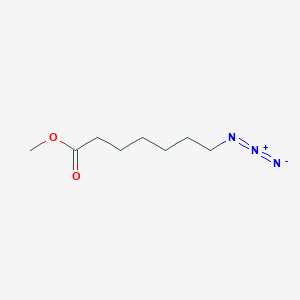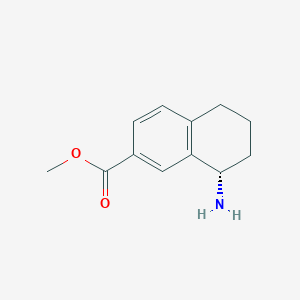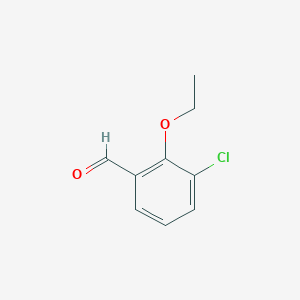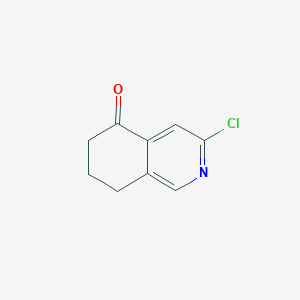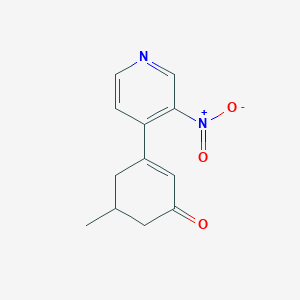
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone
Descripción general
Descripción
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (5-MNC) is an organic compound belonging to the class of cyclohexenones. It is a colorless solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 5-MNC has recently gained attention due to its potential applications in scientific research and drug development.
Aplicaciones Científicas De Investigación
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has been studied for its potential applications in scientific research. It has been shown to act as an agonist for the G protein-coupled receptor GPR39, which is involved in the regulation of glucose homeostasis. 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has also been studied as a potential inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell cycle progression and apoptosis. Additionally, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has been studied for its potential to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone is not fully understood. However, it is believed that it acts as an agonist of GPR39, which leads to an increase in intracellular cAMP levels and activation of the cAMP/PKA signaling pathway. Additionally, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has been shown to inhibit the activity of GSK-3, leading to a decrease in its activity and an increase in cell proliferation. Finally, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has been shown to modulate the activity of acetylcholinesterase, leading to an increase in its activity and an increase in neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone are not fully understood. However, it has been shown to increase intracellular cAMP levels and activate the cAMP/PKA signaling pathway. Additionally, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has been shown to inhibit the activity of GSK-3, leading to a decrease in its activity and an increase in cell proliferation. Finally, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone has been shown to modulate the activity of acetylcholinesterase, leading to an increase in its activity and an increase in neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone in lab experiments include its ability to modulate the activity of GPR39, GSK-3, and acetylcholinesterase. Additionally, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone is soluble in organic solvents and can be synthesized in a relatively simple manner. The limitations of using 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone in lab experiments include its potential to cause undesired side effects and its potential to interact with other compounds.
Direcciones Futuras
The potential future directions of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies are needed to investigate the potential of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone to interact with other compounds and to identify potential side effects. Finally, further studies are needed to investigate the potential of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone to be used as a tool for drug development and to identify potential therapeutic applications.
Propiedades
IUPAC Name |
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNNTVMBECGTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222440 | |
| Record name | 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187055-95-3 | |
| Record name | 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187055-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)

![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)


![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)


